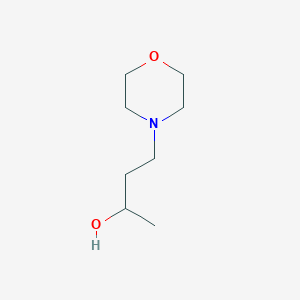
4-(モルホリン-4-イル)ブタン-2-オール
概要
説明
4-(Morpholin-4-yl)butan-2-ol is an organic compound that features a morpholine ring attached to a butanol chain. This compound is known for its chiral properties and is used in various chemical and pharmaceutical applications. It is a key intermediate in the synthesis of several biologically active molecules and is often utilized in medicinal chemistry.
科学的研究の応用
4-(Morpholin-4-yl)butan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical drugs, particularly those with mucolytic properties.
作用機序
Target of Action
It has been used in studies involving enzyme-catalyzed reactions .
Mode of Action
It has been used in studies involving enzyme-catalyzed reactions, specifically in the enantiomer selective acylation carried out by lipase B from Candida antarctica (CaLB) immobilized on magnetic nanoparticles (MNPs) .
Biochemical Pathways
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may play a role in these biochemical pathways .
Result of Action
It has been used in studies involving enzyme-catalyzed reactions, suggesting it may have an effect on these processes .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
In biochemical reactions, 4-(Morpholin-4-yl)butan-2-ol interacts with enzymes such as lipase B from Candida antarctica (CaLB). The compound serves as a substrate for this enzyme, which catalyzes its enantiomer selective acylation . This interaction is crucial for the compound’s role in these reactions.
Molecular Mechanism
At the molecular level, 4-(Morpholin-4-yl)butan-2-ol exerts its effects through its interactions with enzymes like CaLB. The compound binds to the active site of these enzymes, facilitating the catalysis of its enantiomer selective acylation . This process can lead to changes in gene expression and other cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Morpholin-4-yl)butan-2-ol can change over time. For instance, the compound’s activity can be enhanced when it is used in a continuous flow system with enzymes immobilized on magnetic nanoparticles
Metabolic Pathways
4-(Morpholin-4-yl)butan-2-ol is involved in metabolic pathways related to its enzymatic acylation by CaLB The compound interacts with this enzyme, which can influence metabolic flux and metabolite levels
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-4-yl)butan-2-ol typically involves the reaction of morpholine with a suitable butanol derivative. One common method is the nucleophilic substitution reaction where morpholine reacts with 4-chlorobutan-2-ol under basic conditions to yield 4-(Morpholin-4-yl)butan-2-ol. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution process.
Industrial Production Methods
In industrial settings, the production of 4-(Morpholin-4-yl)butan-2-ol can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of enzyme-coated magnetic nanoparticles in a continuous flow biocatalysis system has also been explored for the enantiomer selective acylation of 4-(Morpholin-4-yl)butan-2-ol .
化学反応の分析
Types of Reactions
4-(Morpholin-4-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Bases like sodium hydroxide or potassium carbonate are used to facilitate nucleophilic substitution reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products depend on the substituent introduced, such as ethers or esters.
類似化合物との比較
4-(Morpholin-4-yl)butan-2-ol can be compared with other similar compounds such as:
4-(Morpholin-4-yl)butan-1-ol: Similar structure but with the hydroxyl group at a different position.
4-(Morpholin-4-yl)butan-2-one: The hydroxyl group is replaced by a ketone group.
4-(Morpholin-4-yl)butanoic acid: The hydroxyl group is replaced by a carboxylic acid group.
The uniqueness of 4-(Morpholin-4-yl)butan-2-ol lies in its chiral nature and its ability to undergo selective reactions, making it valuable in the synthesis of enantiomerically pure compounds .
特性
IUPAC Name |
4-morpholin-4-ylbutan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-8(10)2-3-9-4-6-11-7-5-9/h8,10H,2-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHBZAIRQNOBTNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCOCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
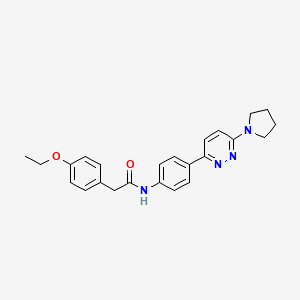
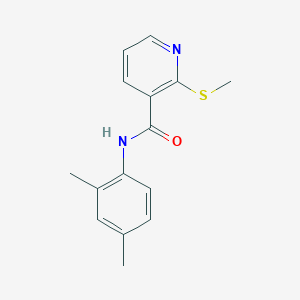
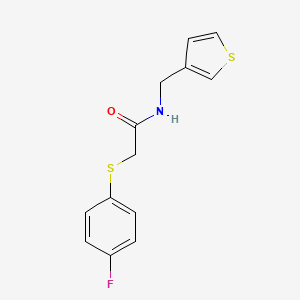
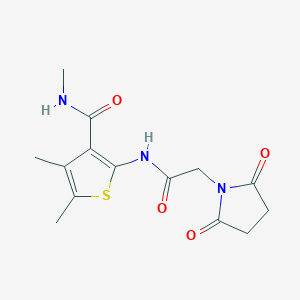
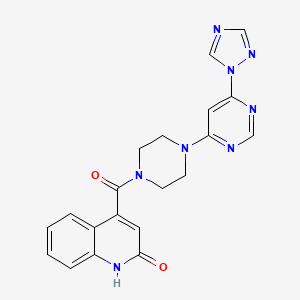
![tert-Butyl rac-[(1S,2S)-2-aminocyclobutyl]carbamate hydrochloride](/img/structure/B2392464.png)
![1-(2-methoxyphenyl)-6-((4-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2392465.png)
![Tert-butyl 4-[2,4-dioxo-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazolin-6-yl]piperazine-1-carboxylate](/img/structure/B2392466.png)
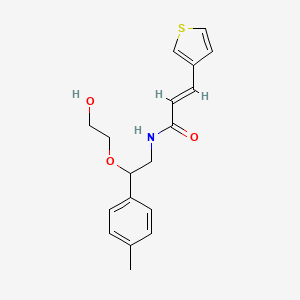
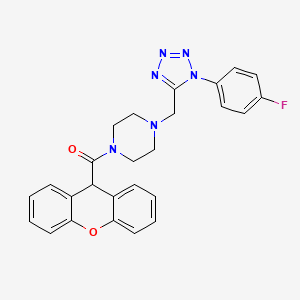
![Lithium(1+) ion 2-[3-(2-methylcyclopropyl)-1,2,4-oxadiazol-5-yl]acetate](/img/structure/B2392471.png)
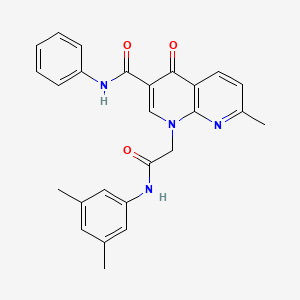
![4-{[(E)-2-thienylmethylidene]amino}phenyl phenylacetate](/img/structure/B2392474.png)

